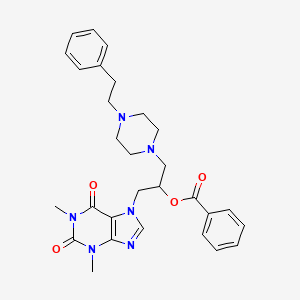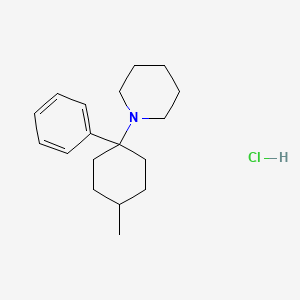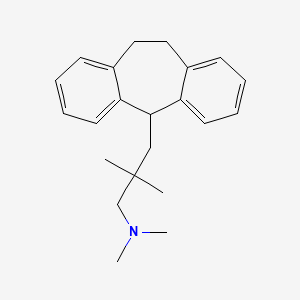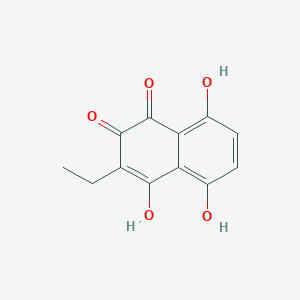
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₅ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione typically involves the functionalization of a naphthalene core. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthalene ring system.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Uniqueness
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its additional hydroxyl groups and ethyl substitution differentiate it from other naphthoquinones, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
13378-85-3 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
3-ethyl-4,5,8-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-2-5-10(15)8-6(13)3-4-7(14)9(8)12(17)11(5)16/h3-4,13-15H,2H2,1H3 |
InChI-Schlüssel |
CPBUQJWBAUJUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=CC(=C2C(=O)C1=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


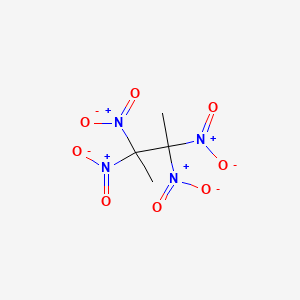
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
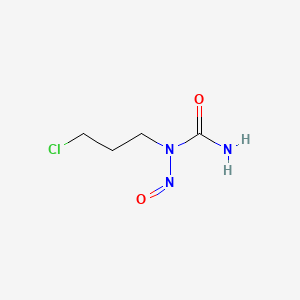
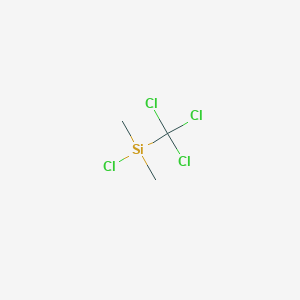
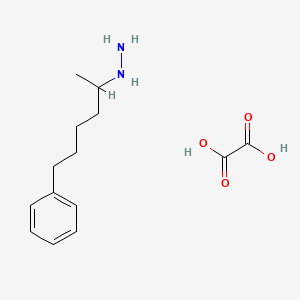
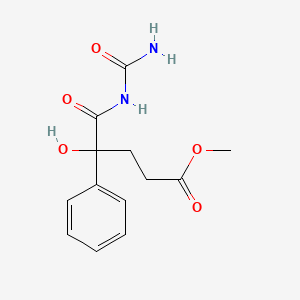
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

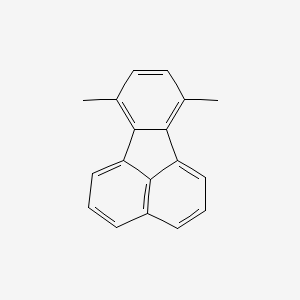
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

